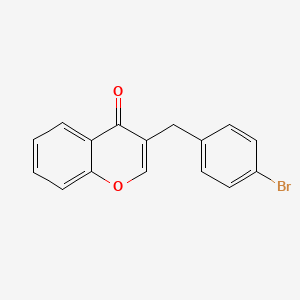

3-(4-bromobenzyl)-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82018-88-0 |

|---|---|

Molecular Formula |

C16H11BrO2 |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]chromen-4-one |

InChI |

InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,10H,9H2 |

InChI Key |

BBZYDRSZLIIBQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromobenzyl 4h Chromen 4 One and Analogues

Established Synthetic Pathways for 3-Benzyl-4H-chromen-4-one Core Structures

The synthesis of the foundational 3-benzyl-4H-chromen-4-one structure is achievable through several robust catalytic methods. These pathways offer versatility in constructing the heterocyclic core, which can then be functionalized to yield the target compound.

Intramolecular Heck Reaction Approaches

The intramolecular Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation in the synthesis of carbocycles and heterocycles. chim.it This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. chim.itsemanticscholar.org The process is highly tolerant of various organic functional groups, making it suitable for use in complex molecular syntheses. princeton.edu

A general mechanism for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the formation of a π-complex with an alkene, migratory insertion to form a new carbon-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. semanticscholar.org In the context of forming cyclic structures, the intramolecular variant is governed by steric considerations, often leading to highly regioselective couplings. princeton.edu The ability to form congested quaternary carbon centers is a significant advantage of this method. nih.gov While traditionally catalyzed by palladium, nickel-catalyzed versions have also been developed for creating heterocyclic systems. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Dimedone/4-Hydroxycoumarin | nano-cellulose/Ti(IV)/Fe3O4, 70 °C, Solvent-free | Chromene derivatives | nih.gov |

| Arylaldehyde, Dimedone/1,3-cyclohexanedione, 4-hydroxycoumarin | Histaminium tetrachlorozincate nanoparticles, Green LED, Solvent-free | Chromeno[4,3-b]chromenes | rsc.org |

| 2-Oxo-2H-chromene-3-carbaldehyde, Aniline, Isocyanide | Methanol, Room Temperature, followed by cyclization | Chromeno[4,3-b]pyrrol-4(1H)-ones | nih.gov |

Palladium-Catalyzed Acylation Reactions for 4H-Chromen-4-one Synthesis

A highly efficient method for constructing the 4H-chromen-4-one skeleton involves the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. nih.govacs.org This protocol has been successfully used to synthesize a library of diversely functionalized flavonoids. nih.gov The reaction's success is highly dependent on the careful selection of the base and solvent, with potassium carbonate in 1,4-dioxane (B91453) being identified as essential for efficient chromenone formation. acs.org This approach represents a practical route to valuable synthetic targets for medicinal chemistry. acs.org

Another innovative, one-pot method for synthesizing 4H-chromen-4-ones is through an intramolecular Wittig reaction. organic-chemistry.org This process involves the reaction of silyl (B83357) esters of O-acylsalicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. The resulting acylphosphorane intermediate undergoes cyclization on the ester carbonyl to yield the chromone (B188151) structure in good yields. organic-chemistry.org

Functionalization Strategies for the 4-Bromobenzyl Moiety

The introduction of the bromo-substituent on the benzyl (B1604629) group is a critical step in the synthesis of 3-(4-bromobenzyl)-4H-chromen-4-one. This can be achieved either by starting with a pre-brominated building block or by functionalizing the benzyl group after the core chromenone structure is formed.

Introduction of Bromine via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the fundamental reaction for introducing a halogen, such as bromine, onto an aromatic ring. libretexts.orgnih.gov Benzene (B151609) and its derivatives are less reactive towards electrophiles than alkenes, and thus require a catalyst for halogenation to occur. pressbooks.pub For bromination, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is typically used to polarize the Br₂ molecule, making it a more potent electrophile (Br⁺). pressbooks.pub

The mechanism proceeds in two main steps:

Attack by the aromatic ring: The electrophile is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

Deprotonation: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The position of substitution (ortho, meta, or para) is directed by the electronic properties of the substituents already present on the aromatic ring. nih.gov For the synthesis of the 4-bromobenzyl moiety, a common precursor is p-bromotoluene, which can be further brominated at the benzylic position. guidechem.com

| Step | Description | Key Species | Reference |

|---|---|---|---|

| 1 | Activation of the electrophile | Br₂, FeBr₃ | pressbooks.pub |

| 2 | Electrophilic attack and formation of arenium ion | Resonance-stabilized carbocation | libretexts.org |

| 3 | Deprotonation to restore aromaticity | Brominated aromatic compound | libretexts.org |

Linker Chemistry in Bromobenzyl Chromen-4-one Systems

In many complex molecules, functional groups are connected via linkers, which can be cleavable or non-cleavable. symeres.com The linker's properties are crucial as they can influence the stability and function of the final conjugate. symeres.comnih.gov In the context of bromobenzyl chromen-4-one systems, the 4-bromobenzyl group itself can be considered part of a linker system, tethering the chromenone core to other molecular entities or modifying its properties. An example is seen in the compound 7-((4-Bromobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one, where an ether linkage connects the 4-bromobenzyl group to the 7-position of the chromenone ring. bldpharm.com This "linker" serves to introduce the bromobenzyl moiety at a specific position on the core structure, demonstrating how linker chemistry can be integral to the design and synthesis of complex chromenone derivatives. symeres.combldpharm.com

Advancements in Stereoselective Synthesis of Chromen-4-one Derivatives

The development of stereoselective methods for the synthesis of chromen-4-one derivatives is a significant area of research, driven by the prevalence of these chiral scaffolds in biologically active molecules. While the direct asymmetric synthesis of this compound is not extensively documented, a variety of advanced strategies have been established for analogous chromen-4-one and flavanone (B1672756) structures. These methods provide a foundational framework for the potential stereoselective synthesis of the target compound.

Recent progress has focused on several key asymmetric transformations, including cycloadditions, conjugate additions, and organocatalytic reactions. These approaches aim to control the stereochemistry at the C2 and C3 positions of the chromen-4-one core, which is often crucial for biological function. nih.govnih.gov The inherent challenges in these syntheses include the potential for epimerization under acidic, basic, or thermal conditions. nih.govnih.gov

One prominent strategy involves the asymmetric [4+2] cycloaddition of chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate. nih.govresearchgate.net This method has proven effective for creating a range of functionalized 4H-chromene derivatives in high yields and with excellent diastereoselectivity. nih.govresearchgate.net Notably, this approach accommodates various substituents on the salicyl ring, including electron-withdrawing groups like bromine, suggesting its applicability to substrates relevant to this compound. nih.govresearchgate.net The use of Group-Assisted Purification (GAP) chemistry in this context simplifies the purification process, avoiding traditional column chromatography. nih.govresearchgate.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chromen-4-one frameworks. The intramolecular Stetter reaction, catalyzed by chiral triazolium salts, offers an efficient route to enantiomerically enriched chroman-4-ones. organic-chemistry.org This method and others highlight the growing importance of organocatalysts due to their operational simplicity and low toxicity. greyhoundchrom.com

Furthermore, transition metal-catalyzed reactions have been successfully employed. Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to electron-deficient chromones has been developed, providing a pathway to chiral flavanones and azaflavanones. rsc.org Similarly, rhodium-catalyzed 1,4-additions of arylboronic acids to chromones have been utilized in the enantioselective synthesis of flavanones. nih.govresearchgate.net

A metal-free alternative for the synthesis of 3-substituted chroman-4-ones is the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com This approach demonstrates good functional group tolerance and proceeds under mild conditions. mdpi.com

The table below summarizes key findings from recent research in the stereoselective synthesis of chromen-4-one derivatives and related compounds.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Findings | Reference(s) |

| Asymmetric [4+2] Cycloaddition | Cs2CO3 | Chiral salicyl N-phosphonyl imines, allenoates | Functionalized 4H-chromenes | High yields and excellent diastereoselectivity; tolerant of various substituents including halogens. | nih.govresearchgate.net |

| Intramolecular Stetter Reaction | Chiral triazolium salts | Aliphatic and aromatic aldehydes, trisubstituted Michael acceptors | Enantiomerically enriched chroman-4-ones | Provides an efficient pathway to chiral chroman-4-ones with high enantioselectivity. | organic-chemistry.org |

| Palladium-Catalyzed Conjugate Addition | Pd(II) with CarOx or NHPyOx ligands | 4-quinolones, electron-deficient chromones, arylboronic acids | Chiral (aza)flavanones | High yields and enantioselectivity for a broad range of substrates. | rsc.org |

| Rhodium-Catalyzed 1,4-Addition | Rh(I) with chiral diene ligands | Chromones, arylboronic acids | Chiral flavanones | Effective for the synthesis of biologically active flavanones. | nih.govresearchgate.net |

| Cascade Radical Annulation | (NH4)2S2O8 | 2-(allyloxy)arylaldehydes, oxalates | 3-substituted chroman-4-ones | Metal-free, convenient method with good functional group tolerance. | mdpi.com |

Biological and Pharmacological Research Applications of the 3 4 Bromobenzyl 4h Chromen 4 One Scaffold

Exploration of Diverse Pharmacological Activities in Related Chromen-4-one Derivatives

The chromen-4-one nucleus serves as a versatile template for the development of new therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. nih.govresearchgate.netnih.gov The adaptability of the chromen-4-one skeleton allows for the introduction of various active groups, which can significantly modulate the biological activity of the resulting compounds. nih.govresearchgate.net Research has shown that these derivatives can influence key biological pathways involved in disease progression, making them a subject of intense scientific investigation. nih.govresearchgate.netijpsjournal.com

Chromen-4-one derivatives have emerged as a promising class of compounds in the field of oncology research. bioworld.comresearchgate.net Their anticancer potential has been demonstrated through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with specific cancer-related pathways. ijpsjournal.comresearchgate.net

Numerous studies have highlighted the antiproliferative effects of chromen-4-one derivatives against a variety of cancer cell lines. For instance, 2-Amino-4H-chromene derivatives have shown cytotoxic effects against different cancer cells. ijpsjournal.com A novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus S4702T displayed notable cytotoxic activity against human colon carcinoma and human prostate adenocarcinoma cell lines, with EC50 values of 9.68 μg/ml and 9.93 μg/ml, respectively. nih.gov Furthermore, newly synthesized chromene and chromene-based azo chromophores have exhibited potent anticancer activity, with IC50 values in the low micromolar range. nih.gov

Table 1: Antiproliferative Activity of Selected Chromen-4-one Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| 2-Amino-4H-chromene derivatives | Various cancer cell lines | Cytotoxic effects | ijpsjournal.com |

| 4H-chromen-4-one derivative from Streptomyces ovatisporus S4702T | Human colon carcinoma, Human prostate adenocarcinoma | EC50 values of 9.68 μg/ml and 9.93 μg/ml | nih.gov |

| Chromene and chromene-based azo chromophores | Not specified | IC50 values in low micromolar concentrations | nih.gov |

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Research has shown that some chromen-4-one derivatives can trigger this process in cancer cells. For example, certain chromene-based azo chromophores have been shown to induce apoptosis by activating caspases, which are crucial enzymes in the apoptotic pathway. nih.gov In a study on hepatocellular carcinoma (HCC) induced in rats, a newly synthesized chromene derivative demonstrated an ability to restore the balance between the anti-apoptotic protein Bcl2 and the pro-apoptotic protein Bax. nih.govresearchgate.net This modulation of apoptosis-related proteins suggests a potential mechanism for its antitumor activity. nih.govresearchgate.net

The rise of antimicrobial resistance has created an urgent need for new and effective antimicrobial agents. acs.org Chromen-4-one derivatives have shown considerable promise in this area, exhibiting activity against a wide range of pathogenic microorganisms. ijpsjournal.comnih.gov

Chromen-4-one derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.com Their mechanisms of action can include inhibiting essential bacterial enzymes like DNA gyrase and topoisomerases, which disrupts DNA replication and cell division, or by causing the breakdown of bacterial membranes. ijpsjournal.com A novel 4H-chromen-4-one derivative from Streptomyces ovatisporus S4702T was found to be highly potent against Bacillus subtilis ATCC 6633 with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml and against Micrococcus luteus ATCC 9341 with a Minimum Bactericidal Concentration (MBC) of 0.5 μg/ml. nih.gov Additionally, certain 3-cyano-4-aminochromene derivatives have shown more pronounced antibacterial activity against Gram-positive bacteria, with significant effects observed against Staphylococcus aureus. nih.gov

Table 2: Antibacterial Activity of Selected Chromen-4-one Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Measurement | Reference(s) |

| 4H-chromen-4-one derivative from Streptomyces ovatisporus S4702T | Bacillus subtilis ATCC 6633 | MIC: 0.25 μg/ml | nih.gov |

| 4H-chromen-4-one derivative from Streptomyces ovatisporus S4702T | Micrococcus luteus ATCC 9341 | MBC: 0.5 μg/ml | nih.gov |

| 3-cyano-4-aminochromene derivatives | Staphylococcus aureus | Significant activity | nih.gov |

| General Chromene Derivatives | Escherichia coli, Staphylococcus aureus | Efficacy highlighted | ijpsjournal.com |

In addition to their antibacterial properties, chromen-4-one derivatives have also been investigated for their activity against fungi and viruses. ijpsjournal.com For instance, 3-cyano-4-aminochromene derivatives have exhibited interesting antifungal activity against Fusarium sp. and Fusarium oxysporum. nih.gov The broad antimicrobial potential of the chromene scaffold makes it a valuable starting point for the development of new antifungal and potentially antiviral agents. ijpsjournal.com

Anti-Inflammatory Activity Assessments

Derivatives of the 4H-chromen-4-one scaffold have demonstrated notable anti-inflammatory properties. Research has shown that these compounds can effectively modulate inflammatory pathways. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This is achieved by suppressing inflammation through the inhibition of the TLR4/MAPK signaling pathways. nih.govnih.gov Molecular docking studies have also suggested that some 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones could act as inhibitors of interleukin-13, a key cytokine in asthma. researchgate.net

Enzyme Inhibition Studies

The 4H-chromen-4-one framework is a key feature in the development of various enzyme inhibitors.

Sirtuin 2 (SIRT2): Substituted chroman-4-one derivatives have been identified as selective and potent inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer. nih.gov Studies have revealed that modifications at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency, with the most effective compounds featuring an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions. nih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was found to be a potent SIRT2 inhibitor with an IC50 of 1.5 μM. nih.gov These inhibitors often exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

α-glucosidase: While specific studies on 3-(4-bromobenzyl)-4H-chromen-4-one as an α-glucosidase inhibitor are not detailed, the broader class of chromone (B188151) derivatives has been investigated for this activity.

Tyrosinase: The 4H-chromene-3-carbonitrile scaffold has been explored for its tyrosinase inhibitory potential. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is sought after for treating hyperpigmentation. nih.govnih.gov One study reported a series of novel 4H-chromene-3-carbonitrile derivatives, with compound 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) showing the most potent inhibition with an IC50 value of 35.38 ± 2.12 µM. nih.gov

Receptor Ligand Development

GPR55: The G protein-coupled receptor 55 (GPR55) has been identified as a potential target for ligands based on the chromone scaffold. While the endogenous ligand is believed to be lysophosphatidylinositol (LPI), synthetic ligands are being developed. nih.govguidetopharmacology.org The widely used CB1 receptor antagonists, AM251 and SR141716A, have been shown to act as agonists at GPR55. nih.gov This highlights the complexity of cannabinoid ligand pharmacology and the potential for developing GPR55-selective ligands for therapeutic benefit. nih.gov

Evaluation as a Privileged Scaffold for Novel Lead Compound Development

The 4H-chromen-4-one moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. researchgate.net This has led to its extensive use in the development of novel lead compounds. The synthesis of diverse libraries of polyfunctionalized 4H-chromen-4-one derivatives has been a major focus, employing various synthetic methodologies. researchgate.net These methods include intramolecular Wittig reactions and multi-component reactions, which offer efficient routes to these valuable compounds. organic-chemistry.orgnih.govijcce.ac.irresearchgate.net The versatility of the chromone core allows for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacological properties.

Hybrid Compound Development Incorporating the 4H-Chromen-4-one Framework

A modern approach in drug design involves the creation of hybrid molecules that combine two or more pharmacophoric groups to achieve a wider spectrum of action or enhanced activity. The 4H-chromen-4-one framework is an attractive component for such hybrid compounds. mdpi.com For example, hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized and investigated for their potential biological activities. mdpi.com Another strategy involves the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to a monoclonal antibody that specifically targets cancer cells. mdpi.comthno.org This approach aims to deliver the toxic payload directly to the tumor site, increasing efficacy and reducing systemic toxicity. mdpi.com

Structure Activity Relationship Sar Studies of 3 4 Bromobenzyl 4h Chromen 4 One Analogues

Impact of Substitutions on the 4-Bromobenzyl Moiety on Biological Activities

The 4-bromobenzyl group at the C3 position of the chromen-4-one scaffold plays a significant role in modulating the biological profile of these compounds. While direct and extensive SAR studies on substitutions of this specific moiety are limited, general principles can be drawn from related compound series. The nature and position of substituents on the benzyl (B1604629) ring can influence activity through electronic, steric, and hydrophobic effects.

Further studies on 3-benzylchroman-4-ones, the saturated analogues of 3-benzyl-4H-chromen-4-ones, have shown that various substitutions on the benzyl ring can significantly affect their anticancer activity. semanticscholar.orgnih.gov For example, the presence of hydroxyl or methoxy groups on the benzyl ring has been explored, with their positions influencing the cytotoxic effects against different cancer cell lines. semanticscholar.orgnih.gov Although not a direct substitution on the 4-bromobenzyl group, this highlights the sensitivity of the biological activity to the electronic and steric nature of the substituents on the benzyl moiety.

The following table summarizes the conceptual impact of substitutions on the 4-bromobenzyl moiety based on general SAR principles observed in similar scaffolds.

| Substituent Type | Position on Benzyl Ring | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| Electron-withdrawing (e.g., -NO2, -CN) | ortho, meta, para | May enhance activity through increased halogen bonding potential of the bromine or by altering electronic interactions with the target. | Modifies the electron density of the aromatic ring and the electrostatic potential of the bromine atom. |

| Electron-donating (e.g., -OCH3, -CH3) | ortho, meta, para | Could either increase or decrease activity depending on the specific target and binding pocket interactions. May influence metabolic stability. | Alters the electron density and hydrophobicity of the benzyl ring. |

| Bulky groups (e.g., -tBu) | ortho | Likely to decrease activity due to steric hindrance, preventing optimal binding to the target. | Introduces significant steric bulk that can clash with the binding site. |

| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | ortho, meta, para | May introduce new hydrogen bonding interactions with the target, potentially increasing affinity and activity. | Provides opportunities for specific hydrogen bond formation within the binding pocket. |

Influence of Modifications to the Chromen-4-one Core on Bioactivity

The chromen-4-one (or chromone) core is a privileged scaffold in medicinal chemistry, and modifications to this ring system can have profound effects on the biological activity of the resulting analogues.

The arrangement of substituents on the chromen-4-one core is a critical determinant of biological activity. Positional isomerism, such as the placement of the benzyl group at C2 versus C3, can significantly alter the molecule's shape and its ability to interact with a biological target. In the broader class of flavonoids, compounds with a substituent at the C2 position are known as flavones, while those with a substituent at the C3 position are isoflavones. These isomers often exhibit distinct biological profiles.

While specific studies directly comparing 2-(4-bromobenzyl)-4H-chromen-4-one with 3-(4-bromobenzyl)-4H-chromen-4-one are not prevalent, research on related structures provides insights. For instance, in a study of substituted chroman-4-ones as SIRT2 inhibitors, substitutions at the 2-position were found to be crucial for activity. acs.orgnih.gov The introduction of a phenyl group at the 2-position (a flavanone) resulted in decreased inhibition compared to an n-pentyl-substituted chromone (B188151), suggesting that the nature and position of the substituent are finely tuned for optimal target engagement. nih.gov

The antibacterial activity of benzoic acid derivatives has been shown to be influenced by the position of substituents on the aromatic ring, a principle that can be extended to the chromen-4-one core. nih.gov The relative positions of functional groups dictate the molecule's electrostatic potential and hydrogen bonding capabilities, which are key to target recognition.

Substituents on the benzo portion (A-ring) of the chromen-4-one nucleus, as well as the introduction of heteroatoms, can significantly modulate the physicochemical properties and biological activity of the compounds.

Studies on chroman-4-one and chromone derivatives have demonstrated that substitutions at the C5, C6, C7, and C8 positions of the A-ring are important for various biological activities. For example, in the development of SIRT2 inhibitors, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity. acs.orgnih.gov Specifically, a 6,8-dibromo-substituted chroman-4-one was a potent inhibitor. nih.gov Conversely, substitution at the 7-position with a fluorine atom resulted in weak inhibitory activity. nih.gov

The introduction of heterofunctionalities, such as hydroxyl groups, can also have a significant impact. In a series of 4-chromanones, a 7-hydroxy group was found to be important for antibacterial activity. acs.org The presence of a 5-hydroxy group in the 7-hydroxy-4-chromanone scaffold further enhanced this activity. acs.org

The following table summarizes the observed effects of peripheral substituents on the chromen-4-one core in related compound series.

| Position on Chromen-4-one Core | Substituent/Modification | Observed Impact on Biological Activity | Compound Series |

|---|---|---|---|

| C2 | n-pentyl | Potent SIRT2 inhibition nih.gov | Chromone derivatives |

| C2 | phenyl (flavanone) | Decreased SIRT2 inhibition compared to n-pentyl nih.gov | Chromone derivatives |

| C5 | -OH | Enhanced antibacterial activity acs.org | 7-hydroxy-4-chromanones |

| C6, C8 | -Br (dibromo) | Potent SIRT2 inhibition nih.gov | Chroman-4-one derivatives |

| C7 | -F | Weak SIRT2 inhibition nih.gov | Chroman-4-one derivatives |

| C7 | -OH | Important for antibacterial activity acs.org | 4-chromanone derivatives |

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For the this compound scaffold, the presence of the C2-C3 double bond means that the C3 carbon is not a stereocenter. However, reduction of this double bond to yield the corresponding 3-(4-bromobenzyl)-chroman-4-one introduces a chiral center at the C3 position.

For example, in a study of SIRT2 inhibitors based on a 2-pentylchroman-4-one scaffold, the individual enantiomers were tested and found to have slightly different inhibitory activities. The (-)-enantiomer was a more potent inhibitor with an IC50 value of 1.5 µM compared to the (+)-enantiomer with an IC50 of 4.5 µM. nih.gov This demonstrates that even for a substituent at the C2 position, stereochemistry can impact biological activity.

Furthermore, conformational analysis of 3-benzylchroman-4-ones has shown that substituents on the benzyl ring can influence the dihedral angle between the two phenyl rings, which in turn can affect how the molecule presents itself to its biological target. researchgate.net The three-dimensional arrangement of the benzyl group relative to the chroman-4-one core is therefore a critical aspect of the SAR for these reduced analogues.

Comparative SAR Analysis with Related Chroman-4-one and Chromone Derivatives

The primary structural difference between chromones and chroman-4-ones is the absence of the C2-C3 double bond in the latter, which imparts greater conformational flexibility to the chroman-4-one ring system. nih.gov This difference can lead to significant variations in biological activity. nih.govresearchgate.net

In a study of SIRT2 inhibitors, the unsaturated chromone analogue was found to be slightly less active than its corresponding saturated chroman-4-one counterpart, with IC50 values of 5.5 µM and 1.5-4.5 µM (for the enantiomers), respectively. nih.gov This suggests that the increased flexibility of the chroman-4-one scaffold may allow for a more optimal binding conformation in the active site of SIRT2.

Conversely, in other contexts, the rigidity of the chromone ring might be advantageous. For antibacterial activity, a study on 4-chromanones and their reduced 4-chromanol variants showed that the reduced compounds had improved activity against certain bacteria compared to the parent chromanones. acs.org This highlights that the oxidation state of the heterocyclic ring is a key determinant of biological activity.

The following table provides a comparative summary of the general properties and SAR findings for chromone and chroman-4-one scaffolds.

| Feature | Chromone Derivatives | Chroman-4-one Derivatives |

|---|---|---|

| C2-C3 Bond | Double bond (unsaturated) | Single bond (saturated) |

| Conformational Flexibility | More rigid, planar C-ring | More flexible, puckered C-ring nih.gov |

| Stereochemistry at C3 (with 3-benzyl substituent) | Achiral | Chiral |

| General SAR Observations | Activity is sensitive to substituents on both the chromone core and the benzyl moiety. | Activity is influenced by substituents and the stereochemistry at chiral centers. nih.gov |

| The planar structure can be favorable for intercalating into DNA or binding to flat active sites. | The flexible structure may allow for better adaptation to more complex binding pockets. nih.gov |

Mechanistic Investigations of 3 4 Bromobenzyl 4h Chromen 4 One Action

Elucidation of Molecular Targets and Pathways

While the definitive molecular targets of 3-(4-bromobenzyl)-4H-chromen-4-one are still under active investigation, extensive research on analogous 3-benzyl-4-chromanone derivatives has shed light on several plausible molecular pathways and targets. A primary focus of these investigations has been the interaction of these compounds with key proteins that regulate critical cellular processes such as apoptosis and the cell cycle.

Studies on a variety of chromene analogs have demonstrated their capacity to interfere with the function of essential cellular structures. For example, certain 4H-chromene derivatives have been identified as inhibitors of tubulin polymerization. This action disrupts the formation and dynamics of microtubules, which are crucial for cell division, leading to cell cycle arrest and the induction of apoptosis. Given the structural similarities, tubulin represents a potential, albeit unconfirmed, target for this compound.

Furthermore, signaling pathways that are frequently dysregulated in cancerous cells are considered probable targets. The PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation, is known to be modulated by certain flavonoids, the broader class of compounds to which chromen-4-ones belong. The inhibition of this pathway would constitute a significant mechanism for anticancer activity. Additionally, some chromene derivatives have been explored as inhibitors of telomerase, an enzyme that is critical for the immortalization of cancer cells. The regulation of dyskerin, a key component of the telomerase complex, has been proposed as a potential mechanism of action for some chromen-4-one derivatives. nih.gov

Interaction with Cellular Components

The interaction of this compound with various cellular components is a key area of research to elucidate its mechanism of action. Based on studies of structurally related compounds, several types of interactions can be inferred.

Enzymes: The chromone (B188151) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of enzymes. For instance, synthetic 3-benzylchroman-4-one derivatives have demonstrated anticancer activity, with molecular docking studies suggesting potential interactions with the tumor suppressor protein p53. nih.gov The presence of the bromobenzyl group in the target compound could significantly influence its binding affinity and specificity for such enzymatic targets.

DNA: Certain chromene derivatives have been found to interact directly with DNA. These interactions can vary from intercalation between the DNA base pairs to binding within the minor groove, which can lead to DNA damage and trigger apoptotic pathways. Research on 3-benzylidenechromanones has provided evidence of their ability to interact with plasmid DNA. nih.gov

Modulation of Key Biological Processes

A substantial body of scientific literature on chromene derivatives highlights their capacity to modulate fundamental biological processes that are often compromised in cancer, such as the cell cycle and apoptosis.

Cell Cycle Arrest: Multiple studies on 3-benzyl-4-chromanone and 3-benzylidene-chromanone derivatives have confirmed their ability to induce cell cycle arrest in a variety of cancer cell lines. nih.govbiomolther.org For example, synthetic homoisoflavane derivatives of cremastranone, which share the 3-benzyl-4-chromanone core structure, have been shown to inhibit the growth of colorectal cancer cells by causing cell cycle arrest. biomolther.org This arrest typically occurs at the G2/M or S phase of the cell cycle, thereby preventing cancer cells from undergoing division. This effect is often associated with the modulation of key proteins that regulate the cell cycle.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a desirable characteristic of many anticancer drugs. A significant number of chromene derivatives have been identified as potent inducers of apoptosis. researchgate.netresearchgate.net This process is frequently mediated by the activation of caspases, a family of proteases that carry out the apoptotic program. For instance, novel benzo[h]chromene derivatives have been demonstrated to induce apoptosis in human acute myeloid leukemia HL-60 cells. nih.gov The pro-apoptotic activity of these compounds is often linked to the modulation of the Bcl-2 family of proteins. Anti-apoptotic members of this family, such as Bcl-2, are commonly overexpressed in cancer cells, contributing to their survival. Chromene derivatives have been observed to decrease the expression of these anti-apoptotic proteins while increasing the expression of pro-apoptotic proteins, thus tipping the cellular balance towards death. nih.govnih.gov

Exploration of Proposed Binding Modes for Chromen-4-one Derivatives

To gain a deeper understanding of the molecular interactions of chromen-4-one derivatives, computational docking studies have been widely utilized. These in silico methods provide valuable predictions about the potential binding modes of these compounds with their respective biological targets.

For derivatives of 3-benzylchroman-4-one, molecular docking simulations have been conducted to investigate their binding to the tumor suppressor protein p53. nih.gov These simulations have revealed potential hydrogen bonding and hydrophobic interactions between the chromanone core and the amino acid residues within the binding pocket of p53. The benzyl (B1604629) substituent at the 3-position appears to be critical for fitting into a hydrophobic pocket of the protein.

In the context of apoptosis regulation, the interaction of chromene derivatives with anti-apoptotic Bcl-2 proteins has been a significant area of investigation. The identification of HA14-1, a 4H-chromene derivative, as a Bcl-2 inhibitor has catalyzed the design of analogous compounds. researchgate.net Docking studies propose that these molecules bind to a hydrophobic groove on the surface of Bcl-2, mimicking the binding of pro-apoptotic BH3-only proteins. This competitive binding disrupts the protein-protein interactions that prevent apoptosis, thereby promoting cell death. It is hypothesized that the 4-bromobenzyl group of this compound would likely occupy this hydrophobic pocket, with the bromine atom potentially forming specific halogen bonds that could enhance the binding affinity.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 3-(4-bromobenzyl)-4H-chromen-4-one, to the binding site of a target protein.

While specific docking studies on this compound are not extensively reported in the literature, research on analogous 3-benzyl-4H-chromen-4-one and 4-aryl-4H-chromene derivatives provides significant insights. These studies often reveal key interactions between the chromone (B188151) scaffold and the amino acid residues of various enzymes and receptors. For instance, in studies of related chromone derivatives, the carbonyl group of the chromen-4-one ring frequently acts as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The 4-bromobenzyl moiety of the title compound is of particular interest, as the bromine atom can engage in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

To illustrate the nature of these predictions, the following table presents hypothetical docking scores and key interactions for this compound with a representative protein target, based on findings for structurally similar compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Tyrosine Kinase | -8.5 | Hydrogen bond with MET793, π-π stacking with PHE856, Halogen bond with LYS745 |

| Cyclooxygenase-2 | -7.9 | Hydrogen bond with SER530, Hydrophobic interactions with LEU352, VAL523 |

| B-cell lymphoma 2 | -9.1 | Hydrogen bond with ASN140, π-π stacking with TYR105, Halogen bond with ARG143 |

Note: The data in this table is illustrative and based on typical results for similar compounds, not on specific experimental results for this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

Studies on related chromone derivatives using DFT have shown that the distribution of electron density is crucial for their biological activity. The electronegative oxygen atoms of the chromone core and the bromine atom of the benzyl (B1604629) group significantly influence the molecular electrostatic potential, indicating regions that are prone to electrophilic or nucleophilic attack. This information is critical for understanding potential metabolic pathways and for designing derivatives with improved properties.

The following table presents calculated electronic properties for this compound, derived from DFT principles as applied to similar structures.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Influences solubility and the ability to engage in polar interactions. |

Note: The data in this table is illustrative and based on typical results for similar compounds, not on specific experimental results for this compound.

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can reveal the stability of the predicted binding mode, the conformational changes in both the ligand and the protein upon binding, and the key interactions that are maintained throughout the simulation.

For a compound like this compound, an MD simulation would typically be performed after an initial docking pose is obtained. The simulation would track the movements of all atoms in the system, providing insights into the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 4-aryl-4H-chromenes, a class to which this compound belongs, QSAR models have been developed to predict their apoptosis-inducing activity in cancer cells.

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. Through statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model can be built that predicts the activity of new, untested compounds. For this compound, such a model could predict its potential anticancer activity and guide the design of new derivatives with enhanced potency. Important descriptors in QSAR studies of related chromones have included 2D autocorrelation descriptors and quantum chemical parameters like the dipole moment.

Future Directions and Perspectives in 3 4 Bromobenzyl 4h Chromen 4 One Research

Design and Synthesis of Advanced Chromen-4-one Analogs

The synthesis of advanced analogs of 3-(4-bromobenzyl)-4H-chromen-4-one is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Homoisoflavonoids, which include the 3-benzyl-4H-chromen-4-one skeleton, are a significant class of natural products known for their structural diversity. researchgate.net Synthetic efforts are directed towards creating novel derivatives by modifying both the chromen-4-one core and the pendant benzyl (B1604629) group.

The synthesis of related compounds, such as 3-(4-nitrobenzyl)-4H-chromen-4-one, has been achieved through the condensation of chroman-4-one with 4-nitrobenzaldehyde (B150856) in the presence of a base like piperidine. nih.gov A similar strategy can be adapted for the synthesis of this compound. Another approach involves a three-step synthesis starting from 2-hydroxyacetophenone (B1195853) and an appropriate benzaldehyde, followed by cyclization and subsequent modification. nih.gov

Future synthetic strategies will likely focus on:

Diversification of the Benzyl Moiety: Introducing a range of substituents on the phenyl ring of the benzyl group to probe structure-activity relationships (SAR). This includes varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk.

Modification of the Chromen-4-one Scaffold: Introducing substituents on the benzo portion of the chromen-4-one ring system to modulate lipophilicity and metabolic stability.

Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure homoisoflavanones, which possess a chiral center at the 3-position when the C2-C3 double bond is reduced. researchgate.net

Table 1: Examples of Synthesized Chromen-4-one Analogs and their Precursors

| Compound Name | Starting Materials | Reference |

| 3-(4-Nitrobenzyl)-4H-chromen-4-one | Chroman-4-one, 4-Nitrobenzaldehyde | nih.gov |

| 3-(4-Methylphenyl)-4H-chromen-4-one | 2-Hydroxyacetophenone, 4-Methylbenzaldehyde | nih.gov |

| Chromeno[3,4-b]pyrrol-4(3H)-ones | 4-Chloro-3-nitrocoumarin, 1,3-Bis(trimethylsilyloxy)buta-1,3-dienes | researchgate.net |

Integration with Multi-Target Ligand Design Strategies

The complexity of many diseases, such as Alzheimer's disease, has shifted the drug discovery paradigm from a "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. nih.govarxiv.org

Chromen-4-one derivatives have shown potential as multi-target agents. For instance, certain flavonoid-based compounds have been designed to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease, while also exhibiting antioxidant properties and inhibiting the formation of advanced glycation end products (AGEs). nih.gov A novel series of chromen-4-one based compounds demonstrated potent inhibition of AChE, with some derivatives showing dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Future research on this compound will likely involve its integration into MTDL design strategies by:

Computational Modeling: Utilizing in silico methods to predict the binding of this compound derivatives to various disease-relevant targets. unimore.it

Pharmacophore Hybridization: Combining the structural features of this compound with other known pharmacophores to create hybrid molecules with multi-target activity. nih.gov

Network Pharmacology: Analyzing the effects of these compounds within the context of cellular networks to identify multiple points of intervention. arxiv.org

Table 2: Potential Targets for Multi-Target Ligand Design Based on the Chromen-4-one Scaffold

| Target | Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Advanced Glycation End Products (AGEs) | Alzheimer's Disease, Diabetes | nih.gov |

| Oxidative Stress Pathways | Neurodegenerative Diseases, Cancer | nih.gov |

Exploration of Novel Bio-orthogonal Reaction Chemistries

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable tools for studying biomolecules in their natural environment. The development of bio-orthogonal reactions for this compound would enable real-time tracking and target identification studies.

While specific bio-orthogonal reactions for this compound have not been extensively reported, several established chemistries could be adapted. These include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used bio-orthogonal reaction. nih.gov Analogs of this compound could be synthesized with either an azide (B81097) or an alkyne handle for subsequent labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes, making it more suitable for live-cell imaging. researchgate.net

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is one of the fastest bio-orthogonal reactions known. escholarship.org

Isonitrile-Based Reactions: [4+1] cycloadditions involving isonitriles and tetrazines offer another orthogonal labeling strategy. researchgate.netnih.gov

The bromine atom on the benzyl group could also potentially be utilized in transition metal-catalyzed cross-coupling reactions for bioconjugation, although the bio-orthogonality of such reactions would need to be carefully validated.

Table 3: Potential Bio-orthogonal Reactions for Labeling Chromen-4-one Derivatives

| Reaction Type | Key Reactants | Key Features | Reference |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | High efficiency and selectivity. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | Copper-free, suitable for live cells. | researchgate.net |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | Extremely fast reaction kinetics. | escholarship.org |

| Isonitrile-[4+1] Cycloaddition | Isonitrile, Tetrazine | Orthogonal to many other click reactions. | researchgate.netnih.gov |

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the biological activities of a large library of this compound derivatives, the development of high-throughput screening (HTS) methodologies is essential. youtube.com HTS allows for the rapid testing of thousands of compounds, accelerating the identification of promising lead molecules. nih.gov

The development of an HTS campaign for these derivatives would typically involve:

Assay Development and Optimization: Creating a robust and miniaturized assay in a microplate format (e.g., 96- or 384-well plates) to measure a specific biological activity. This could be an enzyme inhibition assay, a cell-based reporter assay, or a binding assay. nih.govnih.gov

Primary Screening: Testing the entire compound library at a single concentration to identify initial "hits." yale.edu

Hit Confirmation and Secondary Screening: Re-testing the hits to confirm their activity and rule out false positives. Secondary screens may involve different assay formats or testing in triplicate to ensure reproducibility. nih.gov

Dose-Response Analysis: Generating dose-response curves for confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀ values). yale.edu

Technologies such as AlphaScreen®, fluorescence polarization, and automated liquid handling systems are commonly employed in HTS to increase throughput and precision. youtube.comnih.gov For chromen-4-one derivatives, HTS could be used to screen for inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds with desired cellular phenotypes.

Table 4: General Workflow for High-Throughput Screening of Chromen-4-one Derivatives

| Step | Description | Key Considerations | Reference |

| 1. Library Generation | Synthesis of a diverse library of this compound analogs. | Structural diversity, purity of compounds. | eurofins.com |

| 2. Assay Development | Design and optimization of a robust, sensitive, and cost-effective assay. | Target relevance, signal-to-background ratio, Z'-factor. | nih.gov |

| 3. Primary Screen | Single-concentration screening of the entire library. | Use of positive and negative controls (e.g., DMSO). | yale.edu |

| 4. Hit Selection | Identification of compounds that meet a predefined activity threshold. | Statistical analysis of screening data. | nih.gov |

| 5. Hit Confirmation & Dose-Response | Re-testing of hits and determination of potency (IC₅₀/EC₅₀). | Elimination of artifacts, confirmation of structure-activity relationship. | yale.edu |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(4-bromobenzyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated intermediates. For example, analogous chromenones are synthesized via Claisen-Schmidt condensation using 2-hydroxyacetophenone and substituted benzaldehydes (e.g., 4-bromobenzaldehyde), followed by cyclization under basic conditions . Optimization includes controlling stoichiometry, solvent choice (e.g., ethanol or DMF), and reaction time. Catalytic bases like K₂CO₃ or NaOH are critical for cyclization efficiency .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural determination. Data collection uses Mo/Kα radiation, and refinement is performed with SHELXL (part of the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks . For example, triclinic space groups (e.g., P1) are common for similar chromenones, with unit cell parameters refined to high precision (e.g., a = 6.45 Å, b = 7.08 Å) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromobenzyl protons at δ 7.2–7.5 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br vibration).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., m/z ≈ 329.18 for C₁₆H₁₁BrO₂⁺) .

Advanced Research Questions

Q. How do steric and electronic effects influence the dihedral angle between the chromenone core and bromobenzyl substituent?

- Methodological Answer : Dihedral angles (e.g., 31.09° in non-brominated analogs vs. 77.83° in nitro derivatives) are analyzed using SC-XRD . Steric hindrance from bulky substituents (e.g., bromo vs. nitro groups) increases torsional strain, while electron-withdrawing groups may planarize the structure via conjugation. Computational tools (e.g., DFT) can model these effects .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected hydrogen-bonding motifs?

- Methodological Answer : Discrepancies in hydrogen-bond geometry (e.g., C–H⋯O vs. O–H⋯O interactions) are addressed by:

- Re-examining data collection (e.g., low-temperature measurements at 173 K to reduce thermal motion).

- Using WinGX/ORTEP for visualization and validating intermolecular interactions .

- Comparing with analogous structures (e.g., 3-(4-methylphenyl)-4H-chromen-4-one) to identify trends .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalization strategies include:

- Nucleophilic substitution : Bromine can be replaced with amines or thiols.

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups.

- Conjugation : Linking to bioactive moieties (e.g., piperidone derivatives) via alkylation or click chemistry . Biological assays (e.g., antimicrobial or fluorescence-based) validate activity .

Q. What computational methods are suitable for docking studies of brominated chromenones?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with MD simulations predicts binding affinities to targets like enzymes or DNA. Parameters include:

- Grid box size : Adjusted to active site dimensions.

- Scoring functions : Validate pose stability (e.g., binding energy ≤ -7 kcal/mol).

- Validation : Compare with experimental IC₅₀ values from assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.